Hexahydrocurcumin

Antioxidant Free Radical Scavenging DPPH Assay

Hexahydrocurcumin (HHC) is the superior choice for researchers demanding reliable in vivo results. Unlike curcumin, HHC offers dramatically enhanced water solubility and chemical stability. Compared to tetrahydrocurcumin, HHC demonstrates significantly greater metabolic stability in human liver microsomes, ensuring sustained oral bioavailability. As a selective COX-2 inhibitor that uniquely inhibits NO production and NF-κB activation without suppressing TNF-α and IL-6, HHC enables precise dissection of inflammatory pathways. Its non-toxic profile up to 40 µM (vs. curcumin's toxicity at 20 µM) makes it ideal for melanogenesis and dermatological research. Choose HHC for cleaner data and reproducible results.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 36062-05-2
Cat. No. B1235508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrocurcumin
CAS36062-05-2
Synonymshexahydrocurcumin
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O
InChIInChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3
InChIKeyRSAHICAPUYTWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrocurcumin (CAS 36062-05-2): Curcuminoid Metabolite for Advanced Antioxidant and Anti-Inflammatory Research


Hexahydrocurcumin (HHC, CAS 36062-05-2) is a major reduced metabolite of curcumin, characterized by the saturation of the conjugated heptadienedione chain of the parent compound [1]. This structural modification abolishes the keto-enol tautomerism, resulting in a colorless compound with enhanced chemical stability and altered pharmacokinetic properties [2]. As an endogenously formed curcuminoid, HHC retains many of the biological activities associated with curcumin, including antioxidant, anti-inflammatory, and anticancer effects, and is recognized as a selective, orally active cyclooxygenase-2 (COX-2) inhibitor .

Why Generic Substitution Fails: Unique Pharmacological Profile of Hexahydrocurcumin


A simple substitution of curcumin or other hydrogenated metabolites like tetrahydrocurcumin (THC) for HHC is scientifically unsound due to significant, data-driven divergences in their pharmacological profiles. Curcumin, while a potent parent compound, suffers from poor chemical stability and bioavailability, and its cellular toxicity profile at higher concentrations limits its utility [1]. Tetrahydrocurcumin, despite its potent antioxidant activity, exhibits very poor metabolic stability in human liver microsomes, a critical liability for any oral therapeutic development . HHC, conversely, offers a unique combination of enhanced water solubility, superior chemical stability, and a specific metabolic fate that distinguishes it from both its parent compound and its closest reduced analogs, making it the preferred candidate for applications requiring stable, orally bioavailable, and potent antioxidant activity .

Quantitative Evidence Guide: Direct Comparisons of Hexahydrocurcumin vs. Key Analogs


DPPH Radical Scavenging Activity: IC50 Values Compared to Curcumin, THC, and OHC

In a comparative DPPH radical scavenging assay, Hexahydrocurcumin (HHC) demonstrated an IC50 value of 11.7 µM, representing a significant enhancement in potency compared to the parent compound curcumin, which exhibits an IC50 of approximately 20-30 µM. This places HHC's activity between that of tetrahydrocurcumin (THC, IC50 10.0 µM) and octahydrocurcumin (OHC, IC50 12.3 µM) . The rank order of potency was THC > HHC = OHC > Trolox > Curcumin [1].

Antioxidant Free Radical Scavenging DPPH Assay

Cellular Cytotoxicity Profile: Reduced Toxicity Compared to Curcumin in Melanoma Cells

A comparative study on melanogenesis in B16F10 mouse melanoma cells revealed a critical safety advantage for HHC. While the parent compound curcumin (PC) was non-toxic only at 5 µM and induced significant toxicity at concentrations of 20 and 40 µM, HHC and other hydrogenated metabolites were found to be non-toxic across the entire tested concentration range of 5–40 µM [1].

Cytotoxicity Melanogenesis Cell Viability

Pharmacokinetic Differentiation: Metabolic Stability and Solubility Advantages over THC and Curcumin

A medicinal chemistry evaluation of key pharmacokinetic parameters demonstrated that hydrogenation of curcumin to HHC resulted in dramatically increased water solubility and chemical stability. Critically, tetrahydrocurcumin (THC) exhibited very poor metabolic stability in human liver microsomes, a major limitation for its drug development . In contrast, HHC was identified as the best candidate for drug development based on a complex pharmacokinetic comparison and high Ligand Lipophilic Efficiency (LLE) values for its antioxidant properties .

Pharmacokinetics Metabolic Stability Solubility

Divergent Anti-Inflammatory Cytokine Profile: A Functional Distinction from Curcumin and THC

In an LPS-stimulated RAW 264.7 macrophage model, HHC exhibited a distinct anti-inflammatory profile. While HHC potently inhibited nitric oxide (NO) production, it did not significantly alter the release of the pro-inflammatory cytokines TNF-α and IL-6. This is in direct contrast to curcumin and tetrahydrocurcumin (THC), which both significantly inhibited the release of TNF-α and IL-6 [1]. This indicates that HHC's anti-inflammatory mechanism is more targeted, primarily affecting the NO pathway, while curcumin and THC exhibit broader, pan-cytokine suppression [1].

Anti-inflammatory Cytokine TNF-α IL-6

COX-2 Selectivity: Inhibition of PGE2 Production in Human Colonic Epithelial Cells

Hexahydrocurcumin (HHC) has been characterized as a selective, orally active COX-2 inhibitor . In a functional assay using human colonic epithelial cells, treatment with 20 µM HHC resulted in a 37% reduction in prostaglandin E2 (PGE2) production stimulated by phorbol 12-myristate 13-acetate (PMA) [1]. While direct, side-by-side comparison data for other curcuminoids under identical conditions is not available from the same source, the selectivity for COX-2 over COX-1 is a well-documented and differentiating feature of HHC compared to other less selective analogs .

COX-2 Anti-inflammatory Prostaglandin E2

Key Research and Industrial Applications for Hexahydrocurcumin Based on Comparative Evidence


In Vivo Oxidative Stress and Cardiovascular Studies

HHC is the preferred candidate for in vivo studies of oxidative stress, particularly those focused on cardiovascular or neurodegenerative diseases. Its combination of potent antioxidant activity (IC50 11.7 µM) and favorable pharmacokinetic profile—specifically, its dramatically increased water solubility and chemical stability compared to curcumin, and its superior metabolic stability compared to THC—makes it uniquely suited for oral administration in animal models . Researchers can expect more reliable plasma exposure and sustained antioxidant effects compared to using curcumin, which has poor bioavailability, or THC, which is rapidly metabolized.

In Vitro Mechanistic Studies on Inflammation and NF-κB Signaling

HHC is an essential tool for dissecting the NF-κB signaling pathway and the nitric oxide (NO) component of the inflammatory response. As demonstrated in RAW 264.7 macrophages, HHC potently inhibits NO production and NF-κB activation but does not suppress the release of cytokines TNF-α and IL-6 . This specific profile allows researchers to study the NO-mediated arm of inflammation in isolation, a distinct advantage over curcumin or THC, which broadly suppress multiple cytokine pathways and thus produce a more complex, less dissectible cellular response.

Melanogenesis Research and Dermal Safety Studies

For research into skin pigmentation and melanogenesis, HHC offers a significant experimental advantage due to its superior safety profile. Studies have shown that HHC is non-toxic to B16F10 melanoma cells at concentrations up to 40 µM, whereas curcumin becomes toxic at 20 µM and above . This wider non-toxic concentration range allows for more robust dose-response studies and a cleaner evaluation of anti-melanogenic effects without the confounding variable of cell death, making it a superior choice for cosmetic and dermatological research applications.

Analytical Chemistry: Biomarker and Metabolite Studies

HHC is an indispensable analytical standard and reference compound for pharmacokinetic and metabolic studies involving curcumin and turmeric. As a major in vivo metabolite of curcumin, its quantification in plasma or tissues is essential for accurate assessment of curcuminoid exposure and bioavailability . Furthermore, the distinct metabolic fate of HHC glucuronides, which are more stable and less lipophilic than curcumin glucuronides, provides a unique analytical fingerprint that can be used to differentiate the contribution of the metabolite from the parent compound in complex biological matrices [1].

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